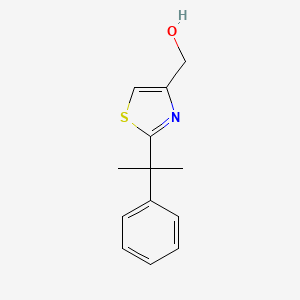
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol is an organic compound that features a thiazole ring substituted with a phenylpropan-2-yl group and a methanol group Thiazole rings are known for their aromatic properties and are found in various biologically active molecules
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting thiourea with α-haloketones under reflux conditions in ethanol.
Substitution with Phenylpropan-2-yl Group: The phenylpropan-2-yl group can be introduced via Friedel-Crafts alkylation using phenylpropan-2-yl chloride and aluminum chloride as a catalyst.
Introduction of Methanol Group: The methanol group can be added through a nucleophilic substitution reaction using formaldehyde and sodium borohydride in methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Formation of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)carboxylic acid.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Introduction of bromine or nitro groups to the phenyl ring.
Aplicaciones Científicas De Investigación
(2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of (2-(2-Phenylpropan-2-yl)thiazol-4-yl)methanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The phenylpropan-2-yl group may enhance the compound’s binding affinity to specific targets, while the methanol group can participate in hydrogen bonding, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
(2-Phenylthiazol-4-yl)methanol: Lacks the phenylpropan-2-yl group, which may result in different biological activities.
(2-(4-Chlorophenyl)thiazol-4-yl)methanol: Contains a chlorophenyl group instead of a phenylpropan-2-yl group, potentially altering its chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C13H15NOS |
|---|---|
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
[2-(2-phenylpropan-2-yl)-1,3-thiazol-4-yl]methanol |
InChI |
InChI=1S/C13H15NOS/c1-13(2,10-6-4-3-5-7-10)12-14-11(8-15)9-16-12/h3-7,9,15H,8H2,1-2H3 |
Clave InChI |
GPKOYITZTMQCSQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=CC=C1)C2=NC(=CS2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















